molecular formula C7H3BrFIO B3021704 6-Bromo-2-fluoro-3-iodobenzaldehyde CAS No. 1428234-59-6

6-Bromo-2-fluoro-3-iodobenzaldehyde

Cat. No. B3021704
CAS RN: 1428234-59-6
M. Wt: 328.90
InChI Key: KOKYNRPQQJADHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-fluoro-3-iodobenzaldehyde is a chemical compound with the molecular formula C7H3BrFIO . It has a molecular weight of 328.91 .


Molecular Structure Analysis

The InChI code for 6-Bromo-2-fluoro-3-iodobenzaldehyde is 1S/C7H3BrFIO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Bromo-2-fluoro-3-iodobenzaldehyde has a molecular weight of 328.91 . The compound is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Synthesis and Characterization

6-Bromo-2-fluoro-3-iodobenzaldehyde serves as a versatile intermediate in the synthesis of complex organic molecules. For instance, its structural analogs, such as 2-fluoro-4-bromobenzaldehyde, have been extensively studied for their molecular structure and properties using X-ray diffraction and vibrational spectroscopy. These studies are supported by computational analyses using density functional theory, highlighting the compound's significance in understanding molecular interactions and conformational preferences (Mahir Tursun et al., 2015).

Catalysis and Organic Reactions

Compounds related to 6-Bromo-2-fluoro-3-iodobenzaldehyde are crucial in catalysis. For example, derivatives of iodobenzaldehyde have been used to create fluorous imine and thioether palladacycles, acting as precursors for highly active Heck and Suzuki catalysts. This showcases the compound's role in facilitating efficient organic reactions, particularly in the formation of palladium nanoparticles, which are suggested to be the active catalysts in these reactions (C. Rocaboy & J. Gladysz, 2003).

Drug Discovery and Synthesis

In drug discovery, intermediates like 6-Bromo-2-fluoro-3-iodobenzaldehyde are pivotal. They are used in synthesizing key intermediates for various therapeutic agents. An example is the telescoping process used in the synthesis of a key intermediate in drug discoveries, demonstrating the compound's utility in streamlining synthetic routes and enhancing yields, which is essential for the quick supply of compounds to medicinal laboratories (K. Nishimura & T. Saitoh, 2016).

Molecular Modeling and Structural Analysis

Molecular modeling and structural analysis of bromo-dimethoxybenzaldehydes, which share a similar halogenated aromatic structure with 6-Bromo-2-fluoro-3-iodobenzaldehyde, have been conducted to understand the impact of bromine substitution on the compound's properties. This research contributes to the field of nonlinear optical materials by providing insights into the electronic and structural characteristics that influence material performance (I. Borges et al., 2022).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H301-H311-H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions of 6-Bromo-2-fluoro-3-iodobenzaldehyde are not specified in the available resources. Its applications and potential for future research would depend on the field of study .

properties

IUPAC Name

6-bromo-2-fluoro-3-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKYNRPQQJADHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)C=O)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001282809
Record name Benzaldehyde, 6-bromo-2-fluoro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-fluoro-3-iodobenzaldehyde

CAS RN

1428234-59-6
Record name Benzaldehyde, 6-bromo-2-fluoro-3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428234-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 6-bromo-2-fluoro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-fluoro-3-iodobenzaldehyde
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-fluoro-3-iodobenzaldehyde
Reactant of Route 3
Reactant of Route 3
6-Bromo-2-fluoro-3-iodobenzaldehyde
Reactant of Route 4
6-Bromo-2-fluoro-3-iodobenzaldehyde
Reactant of Route 5
Reactant of Route 5
6-Bromo-2-fluoro-3-iodobenzaldehyde
Reactant of Route 6
6-Bromo-2-fluoro-3-iodobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.